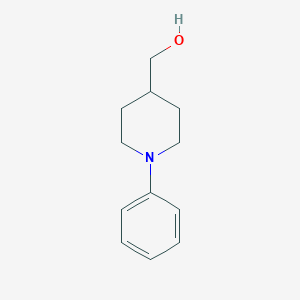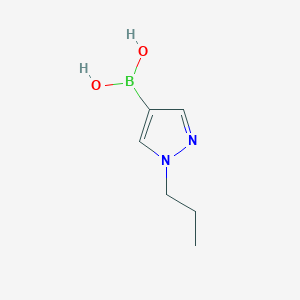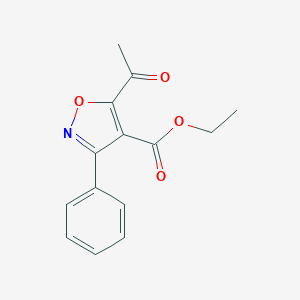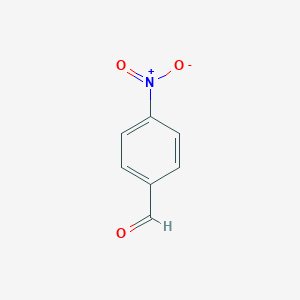
2-(Benzyloxy)naphthalen-1-ylboronic acid
Overview
Description
2-(Benzyloxy)naphthalen-1-ylboronic acid is a useful research compound. Its molecular formula is C17H15BO3 and its molecular weight is 278.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Properties in Complexes
The synthesis and investigation of the photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives and their Eu(III)-cored complexes demonstrated effective energy transfer pathways in luminescent lanthanide complexes. The study revealed that intramolecular charge transfer (ICT) plays a crucial role in the energy-transfer pathway from the ligand to the Eu(III) ion, highlighting potential applications in the development of luminescent materials (Kim, Baek, & Kim, 2006).
Naphthalene Derivatives Synthesis
In the realm of organic synthesis, research has demonstrated the utility of related naphthalen-1-ylboronic acids in catalyzing cascade reactions to form highly functionalized naphthalenones. These derivatives serve as versatile intermediates towards synthesizing various naphthalene derivatives, indicating broad applications in synthesizing complex organic molecules (Chen, Wang, Zhang, & Fan, 2019).
Cross-Coupling Reactions
The Suzuki cross-coupling reaction has been applied to synthesize 2-(naphthalen-2′-yl) thiazole using naphthalene-2-ylboronic acid as a raw material. This highlights the application of boronic acids in facilitating cross-coupling reactions, which are pivotal in constructing complex organic architectures (Yao-ling, 2009).
Benzannulation Strategies for Polysubstituted Naphthalenes
A novel method for synthesizing functionalized 1-amino-2-naphthalenecarboxylic acid derivatives via benzannulation, mediated by iodosylbenzene and BF3·Et2O, was developed. This strategy, which avoids heavy metals, broadens the scope for synthesizing substituted naphthalene derivatives under mild conditions (Gao, Liu, & Wei, 2013).
Fluorophore Development for Oligonucleotide Labeling
Research into the development of novel fluorophores for oligonucleotide labeling, including derivatives such as 2-(4-Carboxymethyl-naphthalene-1-carbonyl)-benzoic acid, showcases the potential of naphthalen-1-ylboronic acid derivatives in enhancing the fluorescence signals for biological applications (Singh & Singh, 2008).
Safety and Hazards
Future Directions
The future directions for “2-(Benzyloxy)naphthalen-1-ylboronic acid” and other boronic acids are promising. Given their various biological activities and relatively simple preparation process , they are expected to be the focus of further studies in medicinal chemistry to develop new promising drugs .
Properties
IUPAC Name |
(2-phenylmethoxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGFIOKWQKNPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)








